2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)5-4-8(11-12)10(15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGAZAKZCNYHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxo-3,4-dihydropyridazine-6-carboxylic acid with pyrrolidine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives with different degrees of saturation.
Scientific Research Applications
2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The pyrrolidine substituent may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules in terms of synthesis, physicochemical properties, and substituent effects.
Substituent Variations in Dihydropyridazinone Derivatives
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations:
- Substituent Diversity: The target compound’s pyrrolidine-1-carbonyl group contrasts with sulfonyl-pyrrolidine (BK75941) and trifluoroethoxy-azetidine (BL16553) moieties in analogs.
- Thermal Stability : Analogs with nitro groups and triazole rings (e.g., compounds from ) exhibit high melting points (>260°C), suggesting enhanced crystallinity and stability compared to the target compound, whose melting point is unreported.
- Molecular Weight : The target compound (245.28 g/mol) is lighter than analogs with triazole or sulfonyl groups (327–535 g/mol), which may influence bioavailability and permeability .
Structural and Conformational Analysis
- Ring Puckering: The dihydropyridazinone core may adopt non-planar conformations due to ring puckering, as described in Cremer and Pople’s generalized puckering coordinates . Substituents like the pyrrolidine group could influence puckering amplitude and pseudorotation dynamics, altering intermolecular interactions.
- Crystallography : Tools like SHELX () are critical for resolving such conformations. The absence of crystallographic data for the target compound limits direct comparison, but analogs with nitro groups () likely exhibit distinct packing modes due to polar interactions .
Biological Activity
2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by its unique structure, which includes a pyridazinone core. The molecular formula is , and it has a molecular weight of approximately 232.29 g/mol. The structure contributes to its interaction with biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to target various cellular pathways involved in cancer proliferation.
- Mechanism of Action : The compound represses key cell cycle regulators such as CDKN1A, which interrupts normal cell cycle regulation, leading to apoptosis in cancer cells. It also influences the expression of oncogenes like c-myc and c-fos .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | CDKN1A repression |
| MCF-7 | 20 | c-myc and c-fos modulation |
| A549 | 18 | Apoptosis induction via mitochondrial pathways |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by modulating transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, leading to reduced inflammation in cellular models .
Lipid Metabolism Regulation
Studies have shown that this compound influences lipid metabolism by interacting with hepatocellular proteins. It induces up-regulation of fatty acid synthase (FAS) promoter activity, contributing to triglyceride accumulation in liver cells, which can be pivotal in understanding metabolic disorders .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study noted an IC50 value of approximately 15 µM for HeLa cells, indicating potent anticancer activity.
Case Study 2: Inflammatory Response Modulation
In a separate investigation focusing on inflammatory diseases, the compound was administered to macrophage cell lines. Results showed a significant decrease in pro-inflammatory cytokine production when treated with the compound, supporting its potential therapeutic role in inflammatory conditions.
Research Findings
Recent literature highlights several critical findings regarding the biological activity of this compound:
- Gene Regulation : The compound alters the expression of genes related to immune response and metabolism.
- Cellular Interaction : It binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation .
- Potential Therapeutic Applications : Given its dual role in inhibiting cancer cell proliferation and modulating inflammation, this compound may serve as a lead candidate for developing new therapeutic agents for cancer and inflammatory diseases.
Q & A
Q. Table 2: Key Structural Comparisons
| Compound Modification | Observed Activity Shift | Evidence Reference |
|---|---|---|
| Pyrrolidine vs. Piperidine | Reduced affinity for Target X | |
| Fluorine substitution | Enhanced metabolic stability |
Advanced: What computational methods are suitable for predicting hydrogen-bonding interactions of this compound?
Answer:
Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., , descriptors) to predict crystal packing behavior .
Density Functional Theory (DFT) : Calculates interaction energies and optimizes geometries for key hydrogen bonds (e.g., N–H···O in dihydropyridazinone) .
Molecular Dynamics (MD) : Simulates solvation effects and dynamic interactions in biological environments .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Optimization involves:
Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters .
Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in cyclization steps .
In-line Monitoring : Use techniques like FTIR or ReactIR to track reaction progress and minimize by-products .
Q. Table 3: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Solvent | Dichloromethane/THF | Enhances solubility |
| Catalyst Loading | 5–10 mol% Pd | Reduces side reactions |
Advanced: What are the challenges in analyzing the ring puckering of the dihydropyridazinone moiety?
Answer:
The six-membered dihydropyridazinone ring exhibits non-planar puckering, analyzed via:
Cremer-Pople Parameters : Quantify puckering amplitude () and phase angles (, ) from crystallographic data .
Torsion Angle Analysis : Compare experimental (X-ray) and DFT-calculated torsion angles to validate dynamic puckering behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
